molecular formula C14H16N4O3S2 B12477842 methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B12477842
M. Wt: 352.4 g/mol
InChI Key: RUMXJKCMYZJIQH-UHFFFAOYSA-N
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Description

Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 2-bromoacetylphenylalaninate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfoxides, while reduction of the nitro group can produce an amino group .

Scientific Research Applications

Methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, thiadiazole derivatives have been shown to inhibit enzymes like urease and carbonic anhydrase, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a phenylalanine moiety. This unique structure may confer distinct biological activities and properties compared to other thiadiazole derivatives .

Properties

Molecular Formula

C14H16N4O3S2

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C14H16N4O3S2/c1-21-12(20)10(7-9-5-3-2-4-6-9)16-11(19)8-22-14-18-17-13(15)23-14/h2-6,10H,7-8H2,1H3,(H2,15,17)(H,16,19)

InChI Key

RUMXJKCMYZJIQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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